molecular formula C10H18ClN3O B2414029 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride CAS No. 1803610-31-2

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B2414029
CAS No.: 1803610-31-2
M. Wt: 231.72
InChI Key: TXXYAHQPBRGACA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexan-1-amine and ethyl-1,2,4-oxadiazole.

  • Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization under acidic conditions to form the oxadiazole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms such as amines and alcohols.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Similar structure with a methyl group instead of an ethyl group.

  • 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: Similar structure without the ethyl group.

  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar oxadiazole ring but with a benzonitrile group instead of cyclohexan-1-amine.

Uniqueness: The presence of the cyclohexan-1-amine group in 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYAHQPBRGACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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